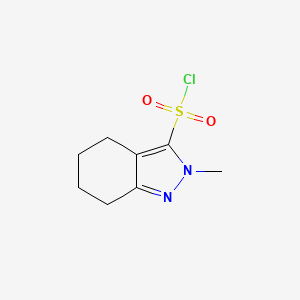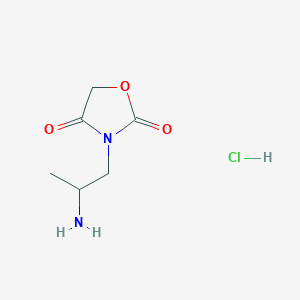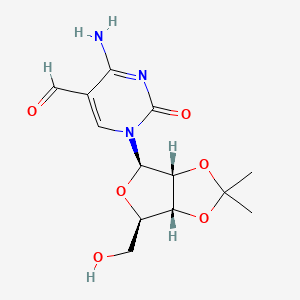![molecular formula C12H10N2O2S2 B1450013 3-[6-(2-Thienyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanoic acid CAS No. 1040631-73-9](/img/structure/B1450013.png)
3-[6-(2-Thienyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanoic acid
Overview
Description
“3-[6-(2-Thienyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanoic acid” is a chemical compound with the molecular formula C12H10N2O2S2 . It is a derivative of imidazo[2,1-b][1,3]thiazole, a class of compounds known for their wide range of pharmaceutical applications .
Synthesis Analysis
The synthesis of imidazo[2,1-b][1,3]thiazole derivatives, including “3-[6-(2-Thienyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanoic acid”, has been reported in several studies . The common approach involves the reaction of 2-aminothiazoles with α-halocarbonyl compounds .Molecular Structure Analysis
The molecular structure of “3-[6-(2-Thienyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanoic acid” can be analyzed using various spectroscopic techniques. For instance, IR and NMR spectroscopy can provide information about the functional groups and the connectivity of atoms in the molecule .Chemical Reactions Analysis
Imidazo[2,1-b][1,3]thiazole derivatives, including “3-[6-(2-Thienyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanoic acid”, have been evaluated for their reactivity in various chemical reactions . These compounds have shown potential as kinase inhibitors, which could be useful in the development of new anticancer agents .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-[6-(2-Thienyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanoic acid” can be determined using various analytical techniques. Information such as melting point, boiling point, density, and molecular weight can be obtained .Scientific Research Applications
Antioxidant Activity
Thiazole derivatives, including our compound of interest, have been studied for their potential as antioxidants . Antioxidants are crucial in combating oxidative stress in cells, which can lead to chronic diseases such as cancer and heart disease. The unique structure of thiazoles allows them to scavenge free radicals, thereby protecting cells from damage .
Analgesic and Anti-inflammatory Activity
Research has indicated that thiazole compounds can act as analgesics and anti-inflammatory agents. These properties make them valuable in the development of new medications for pain relief and inflammation management, potentially with fewer side effects compared to traditional drugs .
Antimicrobial and Antifungal Activity
The thiazole ring is a common feature in many antimicrobial and antifungal agents. This includes applications in developing new treatments for bacterial infections and fungal diseases, where the compound’s ability to inhibit microbial growth is harnessed .
Antiviral Activity
Thiazole derivatives have shown promise in antiviral research, particularly in the development of treatments for HIV. The structural complexity of thiazoles allows them to interfere with viral replication processes, offering a pathway to novel antiviral drugs .
Neuroprotective Activity
Neurodegenerative diseases such as Alzheimer’s and Parkinson’s could benefit from the neuroprotective properties of thiazole compounds. By protecting neuronal cells from damage, these compounds hold potential for therapeutic applications in neurology .
Antitumor and Cytotoxic Activity
One of the most promising applications of thiazole derivatives is in oncology. Compounds like 3-(6-thiophen-2-ylimidazo[2,1-b][1,3]thiazol-3-yl)propanoic acid have been synthesized and tested for their cytotoxic effects on tumor cells, offering new avenues for cancer treatment .
Antihypertensive Activity
Thiazoles have been associated with antihypertensive activity, suggesting their use in managing high blood pressure. This application is particularly important given the global prevalence of hypertension and the need for more effective treatments .
Anti-HIV Activity
The fight against HIV has been bolstered by the discovery of thiazole derivatives that can act as potent inhibitors of the virus. The compound could be part of a new class of anti-HIV medications, contributing to the ongoing efforts to manage and eventually eradicate this disease .
Mechanism of Action
Future Directions
Imidazo[2,1-b][1,3]thiazole derivatives, including “3-[6-(2-Thienyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanoic acid”, have shown promising results in various biological applications, particularly as potential anticancer agents . Future research could focus on further exploring their biological activities and developing more efficient synthesis methods .
properties
IUPAC Name |
3-(6-thiophen-2-ylimidazo[2,1-b][1,3]thiazol-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2S2/c15-11(16)4-3-8-7-18-12-13-9(6-14(8)12)10-2-1-5-17-10/h1-2,5-7H,3-4H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXKNESMPWJGWTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CN3C(=CSC3=N2)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[6-(2-Thienyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![[2-(Piperidin-4-ylmethyl)phenyl]methanol](/img/structure/B1449939.png)



![Ethyl [(3-nitropyridin-2-yl)-amino]acetate hydrochloride](/img/structure/B1449946.png)



